molecular formula C19H28O5 B1251747 Plectranthone

Plectranthone

Cat. No.: B1251747
M. Wt: 336.4 g/mol
InChI Key: SVEJFWCDTHHUNF-OKYOBFRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Plectranthone is a bioactive sesquiterpene isolated from Plectranthus cylindraceus and other plant species within the Lamiaceae family . This natural product has emerged as a promising lead compound in oncological research, demonstrating significant and selective anti-proliferative activity against various cancer cell lines . Studies show that this compound exerts marked growth inhibition on human colorectal carcinoma cells (CCL233 and CCL235) in a time- and dose-dependent manner, with notably minimal cytotoxic effects on normal human breast cells (HB2), suggesting a valuable discriminative therapeutic potential . The compound's anticancer activity is superior to several standard chemotherapeutic agents, including 5-fluorouracil (5FU) . Its mechanism of action involves the induction of apoptosis (programmed cell death) and the alteration of the cell cycle in treated cancer cells . Further research indicates that this compound inhibits NF-κB transcriptional activity, induces mitochondrial membrane potential depolarization, and increases the percentage of reactive oxygen species (ROS) within cancer cells, contributing to its cytotoxic effects . These properties make this compound a compelling candidate for researchers investigating novel pathways in cancer biology and developing new chemotherapeutic strategies. This product is intended for laboratory research use only and is not for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H28O5

Molecular Weight

336.4 g/mol

IUPAC Name

[(1R,2S,4aR,8aR)-1-acetyloxy-8-methyl-6-oxo-2-propan-2-yl-1,2,3,4,5,8a-hexahydronaphthalen-4a-yl]methyl acetate

InChI

InChI=1S/C19H28O5/c1-11(2)16-6-7-19(10-23-13(4)20)9-15(22)8-12(3)17(19)18(16)24-14(5)21/h8,11,16-18H,6-7,9-10H2,1-5H3/t16-,17-,18+,19-/m0/s1

InChI Key

SVEJFWCDTHHUNF-OKYOBFRVSA-N

Isomeric SMILES

CC1=CC(=O)C[C@]2([C@@H]1[C@@H]([C@@H](CC2)C(C)C)OC(=O)C)COC(=O)C

Canonical SMILES

CC1=CC(=O)CC2(C1C(C(CC2)C(C)C)OC(=O)C)COC(=O)C

Synonyms

plectranthone

Origin of Product

United States

Natural Occurrence and Isolation of Plectranthone

Botanical Sources and Geographical Distribution (e.g., Plectranthus species)

Plectranthone has been isolated from various species within the Plectranthus genus, which is part of the Lamiaceae family mdpi.com. The genus Plectranthus sensu lato includes Coleus, Plectranthus sensu stricto, and Equilabium, and these plants are widely distributed geographically mdpi.com. Their habitats include summer-rainfall savannahs and forested regions across Africa, Madagascar, India, Australia, and some Pacific islands mdpi.com.

Specific Plectranthus species that have been reported to contain this compound or related compounds include Plectranthus ecklonii and Plectranthus cylindraceus researchgate.netnih.gov. Another related compound, desacetyl this compound, has also been found in P. ecklonii researchgate.net.

Extraction Methodologies for this compound

The extraction of this compound from plant material typically involves methods aimed at isolating secondary metabolites like diterpenes.

Solvent-Based Extraction Techniques

Solvent extraction is a common approach for obtaining this compound from dried plant parts. For instance, the aerial parts of plants containing this compound have been extracted using solvents such as 95% ethanol (B145695) nih.govsemanticscholar.org. Another method involves successive percolation with solvents of increasing polarity, such as petroleum ether followed by ethyl acetate (B1210297) semanticscholar.org. Maceration with mixtures of solvents, such as dichloromethane (B109758) and methanol (B129727), or hexane, dichloromethane, and acetone (B3395972), has also been employed for extracting compounds from Coleus species mdpi.com.

One study details the percolation of dried aerial parts of a plant with 95% ethanol at room temperature nih.govsemanticscholar.org. The resulting dried residue was then subjected to further purification steps semanticscholar.org. Another example involved the percolation of plant material successively with petroleum ether and then ethyl acetate semanticscholar.org.

Chromatographic Purification Strategies for this compound Isolation

Following extraction, chromatographic methods are essential for isolating and purifying this compound from the complex mixture of compounds present in plant extracts.

High-Performance Liquid Chromatography (HPLC) in this compound Purification

High-Performance Liquid Chromatography (HPLC) is a powerful technique used for the purification of natural products, including diterpenes like those found in Plectranthus species mdpi.comnih.gov. Semi-preparative HPLC has been utilized to obtain purified compounds from extracts that have undergone initial separation by other chromatographic methods mdpi.com. For instance, selected fractions from column chromatography have been further purified using semi-preparative HPLC with C18 or normal phase columns mdpi.com. Preparative HPLC allows for the isolation of compounds in larger quantities and can achieve high levels of purity nih.govinterchim.com.

Other Chromatographic Separation Techniques (e.g., Column Chromatography)

Column chromatography is a fundamental technique widely used in the purification of this compound and other natural products from Plectranthus extracts semanticscholar.orgplos.org. Silica (B1680970) gel is a common stationary phase for column chromatography in this context semanticscholar.orgplos.org. Extracts are often chromatographed over silica gel columns using elution gradients with solvent mixtures of increasing polarity, such as increasing concentrations of ethyl acetate in n-hexane or mixtures of chloroform (B151607) and methanol semanticscholar.orgplos.org.

For example, a dried residue from an ethanol extract was chromatographed over silica gel using increasing concentrations of ethyl acetate in n-hexane semanticscholar.org. Another purification process involved chromatography over a silica gel column using a chloroform-methanol mixture as the eluent plos.org. Flash silica gel chromatography has also been used for purification semanticscholar.org. In some cases, multiple column chromatography steps, potentially with different stationary phases like Sephadex LH-20, are employed to achieve sufficient purity mdpi.com. Preparative Thin-Layer Chromatography (prep-TLC) and deactivated silica gel column chromatography have also been used in the purification process of compounds from Plectranthus madagascariensis cput.ac.za.

Interactive Data Table: Extraction and Purification Examples

Plant SourceExtraction Method(s)Purification Method(s)Yield of this compoundCitation
Plectranthus cylindraceusPercolation with 95% ethanolCrystallization from ethyl acetate/petroleum ether0.13% nih.gov
Aerial parts (unspecified)Percolation with 95% ethanolChromatography over silica gel (EtOAc in n-hexane gradient), Crystallization1400 mg (from 1 kg) semanticscholar.org
Aerial parts (unspecified)Percolation with petroleum ether, then ethyl acetateFlash silica gel chromatography (petroleum ether-EtOAc), Crystallization450 mg (Saudinolide) semanticscholar.org
Coleus maculosus rootsMaceration with dichloromethane and methanol (1:1)Not specified in snippetNot specified mdpi.com
Coleus madagascariensis aerial partsMaceration with hexane, dichloromethane, and acetone (2:2:1)Silica gel column chromatography, Sephadex LH-20 column chromatography, semi-prep HPLCNot specified mdpi.com

Biosynthesis of Plectranthone in Biological Systems

Primary Metabolic Precursors to Plectranthone

Plectranthones are biogenetically derived from abietanoic precursors researchgate.netcore.ac.ukcapes.gov.br. Abietanes are tricyclic 20-carbon diterpenoids synthesized in higher plants from four five-carbon isoprene (B109036) units wikipedia.org. These precursors possess a basic tricyclic abietane (B96969) skeleton, which undergoes oxygenation and rearrangement to form the diverse abietane diterpenoids found in Plectranthus species researchgate.netnih.govresearchgate.net. While specific early precursors directly leading to this compound are not explicitly detailed in the search results, the general understanding is that they originate from the central diterpenoid biosynthetic pathway, with abietane derivatives serving as the immediate precursors to the this compound skeleton researchgate.netcore.ac.ukcapes.gov.br.

Enzymatic Transformations in this compound Biogenesis

The transformation of abietane precursors into plectranthones involves enzymatic reactions. Although specific enzymes directly catalyzing each step in this compound biosynthesis are not extensively documented in the provided search results, the biogenetic pathway of related abietane diterpenoids in Plectranthus involves processes such as hydroxylation, dehydrogenation, and rearrangement researchgate.netnih.gov.

Hydroxylation at specific positions, such as C6 and C7, appears to be crucial for the formation of a conjugated system and subsequent aromatization of the ring system, which is a key feature in the formation of phenanthrene (B1679779) structures like plectranthones researchgate.net. Further hydroxylation at positions C3 and/or C2 may also be involved researchgate.net.

Enzymatic biotransformation studies on terpenes, including this compound, have shown that hydroxylation is a common reaction mediated by microbial enzymatic systems tandfonline.com. While this refers to microbial transformation rather than the plant's own biosynthesis, it highlights the role of enzymes in introducing hydroxyl groups into terpenoid structures tandfonline.com.

Rearrangements of the abietane skeleton and ring cleavages are also enzymatic processes that contribute to the structural diversity of abietane diterpenoids in Plectranthus nih.gov. The modification of the isopropyl side chain at C13, potentially involving hydroxylation and subsequent cyclization or rearrangement, is another enzymatic process observed in abietanes nih.gov.

Hypothesized Biogenetic Pathways for this compound Skeleton Formation (e.g., Abietane Derivation)

The biogenetic derivation of plectranthones from abietanoic precursors is a widely accepted hypothesis researchgate.netcore.ac.ukcapes.gov.br. The proposed pathway involves the oxidative modification and rearrangement of the tricyclic abietane skeleton to form the phenanthrene-1,4-dione structure.

One key aspect of this transformation is the aromatization of the ring system. This is likely achieved through a series of oxygenation and dehydrogenation steps researchgate.net. The presence of conjugated systems formed by hydroxylation at positions like C6 and C7 seems essential for this aromatization process researchgate.net.

Studies on related abietane diterpenoids in Plectranthus suggest that extensive oxygenation and dehydrogenation processes likely precede the degradation of the ring system, leading to the formation of aromatic structures researchgate.net. The isolation of diterpenes with extensive conjugated systems, such as coleon E and F, has led to the assumption that these compounds may serve as precursors to diterpenes with an aromatic phenanthrene skeleton nih.gov.

A Wagner-Meerwein rearrangement of a compound similar to coleon E has been shown to produce a structure very similar to plectranthones, further supporting a biogenetic link through rearranged abietane skeletons researchgate.net.

While a detailed step-by-step enzymatic pathway specifically for this compound is not available in the search results, the evidence strongly supports its origin from abietane diterpenoids through oxidative modifications, dehydrogenation, and skeletal rearrangements leading to the formation of the phenanthrene-1,4-dione system.

Regulation of this compound Biosynthetic Pathways

Information specifically on the regulation of this compound biosynthetic pathways is limited in the provided search results. However, the biosynthesis of secondary metabolites in plants, including diterpenoids, is generally subject to complex regulation at various levels, including gene expression, enzyme activity, and environmental factors.

Studies on other diterpenoids in Plectranthus and related species suggest that factors such as plant development, tissue type, and environmental conditions can influence the production of these compounds nih.govimskolkata.org. For example, forskolin, another diterpene found in Coleus forskohlii (syn. Plectranthus barbatus), is primarily accumulated in the tuberous roots, indicating tissue-specific biosynthesis and potential regulation researchgate.netimskolkata.org.

While direct regulatory mechanisms for this compound biosynthesis are not detailed, it is reasonable to infer that its production is regulated as part of the broader diterpenoid metabolism in Plectranthus species.

Structural Elucidation and Physicochemical Characterization Methodologies for Plectranthone

Spectroscopic Techniques in Plectranthone Structure Determination (e.g., NMR, MS)

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools in the structural elucidation of this compound. These techniques provide detailed information about the compound's molecular formula, functional groups, and the connectivity of atoms within the molecule.

Proton NMR (¹H NMR) and Carbon-13 NMR (¹³C NMR) spectroscopy are fundamental for assigning hydrogen and carbon atoms to specific environments within the this compound structure. Studies have reported ¹H and ¹³C NMR data for this compound, typically recorded in solvents like CDCl₃ at frequencies such as 600 MHz for ¹H and 150 MHz for ¹³C NMR preprints.orgnih.govplos.orgsemanticscholar.org. Chemical shift values (δ), splitting patterns, and coupling constants derived from ¹H NMR spectra provide insights into the number and types of protons and their neighboring environments. ¹³C NMR spectra, often aided by techniques like Distortionless Enhancement by Polarization Transfer (DEPT) at various angles (45°, 90°, and 135°), help determine the multiplicity of carbon signals (e.g., methyl, methylene, methine, and quaternary carbons) nih.govplos.orgsemanticscholar.org.

Two-dimensional (2D) NMR techniques are extensively used to establish correlations between different nuclei, providing crucial connectivity information. Standard pulse sequences for experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed preprints.orgnih.govplos.orgsemanticscholar.org. COSY reveals correlations between coupled protons, HSQC correlates protons with the carbons to which they are directly attached, and HMBC shows correlations between protons and carbons separated by two or three bonds. These 2D NMR data are vital for piecing together the carbon skeleton and the arrangement of functional groups in this compound. For instance, specific HMBC correlations have been used to confirm the position of hydroxyl groups and the connectivity within the ring system and side chains acs.org.

Mass spectrometry, particularly High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) or High-Resolution Electron Ionization Mass Spectrometry (HREIMS), is used to determine the accurate molecular mass and elemental composition of this compound. The molecular formula of this compound has been established as C₁₉H₂₈O₅ based on high-resolution mass spectral data, showing characteristic ion peaks such as [M-CH₃COOH+H]⁺ and [M-2CH₃COOH+H]⁺ preprints.orgnih.govplos.org. These fragmentation patterns can also provide clues about the presence of specific functional groups, such as acetate (B1210297) moieties.

Table 1 provides representative NMR and MS data reported for this compound.

TechniqueParameterValue/ObservationSolventFrequencyReference
¹H NMRChemical Shifts (δ)See source for detailed peak assignmentsCDCl₃600 MHz preprints.orgnih.govplos.org
¹³C NMRChemical Shifts (δ)See source for detailed peak assignments; 19 carbon resonances observedCDCl₃150 MHz preprints.orgnih.govplos.org
DEPTCarbon MultiplicityFive quartets, four triplets, five doublets, and five singlets observedCDCl₃- nih.gov
HRESMS[M-CH₃COOH+H]⁺m/z 277.2827-- preprints.orgnih.govplos.org
HRESMS[M-2CH₃COOH+H]⁺m/z 217.2472-- preprints.orgnih.govplos.org
Molecular FormulaC₁₉H₂₈O₅Based on HRESMS data-- nih.gov

Note: Detailed peak assignments for ¹H and ¹³C NMR are typically presented in extensive tables within the primary literature sources.

Beyond NMR and MS, X-ray crystallography has also been employed to confirm the structures and relative stereochemistry of this compound and related compounds, providing definitive three-dimensional structural information ebi.ac.ukcput.ac.za.

Vibrational and Electronic Spectroscopy of this compound

Vibrational and electronic spectroscopy techniques, such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, provide complementary information regarding the functional groups and electronic transitions within the this compound molecule.

IR spectroscopy is used to identify the presence of characteristic functional groups based on their specific vibrational frequencies. The IR spectrum of this compound (typically recorded using KBr pellets) shows strong absorption bands that are indicative of key functionalities. For instance, reported IR data for this compound include absorption bands around 2900 cm⁻¹, 1725 cm⁻¹, and 1670 cm⁻¹ preprints.orgnih.gov. The band at 1725 cm⁻¹ is characteristic of an ester carbonyl group, while the band at 1670 cm⁻¹ suggests the presence of an α,β-unsaturated ketone carbonyl group nih.gov. The absorption around 2900 cm⁻¹ corresponds to C-H stretching vibrations.

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly conjugated systems. The UV spectrum of this compound, measured in methanol (B129727), exhibits a maximum absorbance (λmax) at 237 nm with a corresponding log ε value of 3.13 preprints.orgnih.gov. This absorption is consistent with the presence of the α,β-unsaturated ketone chromophore identified by IR spectroscopy.

Table 2 summarizes the key IR and UV-Vis spectroscopic data for this compound.

TechniqueParameterValue/ObservationSolventReference
IR (KBr)νmax (cm⁻¹)2900, 1725, 1670KBr preprints.orgnih.gov
UV (MeOH)λmax (nm) (log ε)237 (3.13)MeOH preprints.orgnih.gov

Chiroptical Methods for this compound Stereochemistry

Chiroptical methods are essential for determining the stereochemistry of chiral molecules like this compound, which possesses multiple stereocenters. Optical rotation and Electronic Circular Dichroism (ECD) spectroscopy are the primary techniques employed in this regard.

Optical rotation measures the ability of a chiral substance to rotate the plane of plane-polarized light. The specific optical rotation ([α]D) of this compound has been reported. For example, this compound has a specific optical rotation of -36.9° (c 0.03, CHCl₃) preprints.orgnih.gov. This negative value indicates that this compound is levorotatory and provides an initial indication of its chirality.

Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules, particularly those containing chromophores. ECD measures the differential absorption of left and right circularly polarized light as a function of wavelength. By comparing experimental ECD spectra with calculated spectra for different possible stereoisomers, the absolute configuration can be assigned. ECD has been used in the structural elucidation and determination of absolute configurations for diterpenoids, including those from Plectranthus species researchgate.netresearchgate.netnih.gov. While specific ECD data for this compound were not detailed in the immediate search results, the application of this method is a standard practice for confirming the stereochemistry of complex natural products with chromophores like the α,β-unsaturated ketone present in this compound. X-ray crystallography, when applicable, can also provide definitive information about relative and sometimes absolute stereochemistry ebi.ac.ukcput.ac.za.

Synthetic and Semisynthetic Approaches to Plectranthone and Its Analogs

Total Synthesis Strategies for Plectranthone Core Structures

While the provided search results mention the isolation and structural elucidation of this compound, including confirmation by single-crystal X-ray analysis for this compound and desacetylthis compound, detailed total synthesis strategies specifically for the this compound core structure are not extensively described. acs.org Some literature alludes to the synthesis of related phenanthrene-1,4-diones, which share structural features with certain plectranthones (such as this compound A, B, C, and D, which are diterpenoid phenanthrene-1,4-diones), often employing reactions like the Diels-Alder reaction to form the core ring structure. researchgate.netsemanticscholar.orgcore.ac.uk Biogenetically, some plectranthones are derived from abietanoic precursors, suggesting potential biomimetic approaches to their synthesis. researchgate.net

Semisynthesis of this compound Derivatives from Natural Precursors

Semisynthesis involves the modification of natural products to yield new derivatives with potentially enhanced properties. This approach is particularly relevant for compounds isolated from plants, like this compound, where structural alterations can be made to the naturally occurring scaffold. mdpi.comnih.gov The bioactivity of natural compounds can be enhanced or altered through strategic structural modifications via semisynthesis. nih.gov For instance, semisynthetic derivatives of abietane (B96969) diterpenes from Plectranthus species, such as 7α-acetoxy-6β-hydroxyroyleanone, have been explored for their potential biological activities through in silico analyses. nih.govresearchgate.net While direct examples of semisynthesis starting from this compound are not explicitly detailed in the provided snippets, the general principle of semisynthesis from related natural diterpenes found in Plectranthus highlights the potential for this approach with this compound.

Chemical Modification and Derivatization of this compound

Chemical modification and derivatization of natural products are common strategies to explore their chemical space and potentially improve their properties. Derivatization of samples, for example, is a technique used in analytical procedures like GC-MS analysis for compounds including those found in plant extracts containing this compound. frontiersin.org This involves adding reagents like pyridine, methoxyamine HCl, and MSTFA to the extract to modify the compounds for analysis. frontiersin.org

More broadly, the chemical derivatization of natural compounds can have implications for their original activity. ulusofona.pt Studies on other terpenes, such as isolongifolen-4-one and triterpenoids, demonstrate that derivatization can be carried out to find compounds with increased potency or altered biological activities. tandfonline.comresearchgate.net Hydroxylation has been observed as a common reaction in the biotransformation of sesquiterpenes like this compound by various fungal strains, yielding hydroxylated derivatives. tandfonline.com This suggests that targeted chemical or enzymatic hydroxylation could be a method for generating this compound derivatives.

Design and Synthesis of Novel this compound-Inspired Chemical Scaffolds

Natural products, including those from Plectranthus species like this compound, serve as valuable sources of diverse chemical scaffolds for drug discovery and chemical synthesis. plos.orgsemanticscholar.orgnih.gov The complex structures of natural products often contain various functional groups that contribute to their diverse bioactivities. nih.gov Inspired by the biosynthesis of natural products, synthetic approaches have been developed to generate diverse chemical scaffolds. rsc.org For example, a biosynthesis-inspired method utilizing Diels-Alder reactions has been used to create diverse scaffolds with high natural product-likeness. rsc.org While the provided information does not detail the specific design and synthesis of scaffolds directly inspired by this compound, the broader context of using natural product structures as inspiration for novel chemical entities is well-established in chemical research. nih.govnih.govrsc.org The unique structural features of this compound, such as its eudesmane (B1671778) sesquiterpene skeleton and the presence of carbonyl and hydroxyl groups, could potentially serve as a basis for the design of novel chemical scaffolds with targeted properties. plos.orgacs.org

Biological Activities and Molecular Mechanisms of Plectranthone

Anticancer and Cytotoxic Activities of Plectranthone

Research indicates that this compound exhibits time- and dose-dependent cytotoxic activity against certain cancer cell lines. researchgate.netnih.govsemanticscholar.orgresearchgate.netpreprints.orgthieme-connect.comthieme-connect.comsciprofiles.comthieme-connect.com This suggests that its effectiveness is related to both the concentration used and the duration of exposure.

In Vitro Cytotoxicity Profiles Across Various Cancer Cell Lines (e.g., HepG2, Hep3B, CCL233, CCL235)

This compound has been evaluated for its cytotoxic effects on human hepatic carcinoma cell lines, specifically HepG2 and Hep3B. researchgate.netresearchgate.netpreprints.orgsciprofiles.com It has also shown marked growth inhibition on human colorectal carcinoma cell lines, including CCL233 and CCL235. researchgate.netnih.govsemanticscholar.orgplos.orgnih.govsciprofiles.com While cytotoxic activity has been observed, the effective concentrations can vary depending on the cell line. For instance, in one study, this compound achieved a 50% cell kill in Hep3B cells at a concentration of 125 µg/mL after 72 hours of exposure, whereas a higher concentration of 325 µg/mL was required for HepG2 cells to achieve a similar effect. preprints.org this compound also inhibited the colony-forming ability of Hep3B cells to a greater extent than HepG2 cells. preprints.org Compared to some standard chemotherapeutic drugs like 5-fluorouracil (B62378) (5FU) and ellipticine (B1684216) (ELP), this compound demonstrated comparable or even better cell kill rates in Hep3B cells after 72 hours. preprints.org In colorectal cancer cell lines, this compound exhibited marked growth inhibition in a time- and dose-dependent manner. nih.govsemanticscholar.orgplos.orgsciprofiles.com

Here is a summary of in vitro cytotoxicity data for this compound:

Cell LineEffect ObservedExposure TimeConcentrationReference
HepG2Time- and dose-dependent cytotoxicity-- researchgate.netresearchgate.netpreprints.orgsciprofiles.com
Hep3BTime- and dose-dependent cytotoxicity-- researchgate.netresearchgate.netpreprints.orgsciprofiles.com
Hep3B50% cell kill72 hours125 µg/mL preprints.org
HepG250% cell kill72 hours325 µg/mL preprints.org
Hep3BInhibited colony formation-Greater extent than HepG2 preprints.org
CCL233Marked growth inhibitionTime- and dose-dependent- researchgate.netnih.govsemanticscholar.orgplos.orgnih.govsciprofiles.com
CCL235Marked growth inhibitionTime- and dose-dependent- researchgate.netnih.govsemanticscholar.orgplos.orgnih.govsciprofiles.com

Mechanisms of Cell Cycle Modulation by this compound (e.g., G0/G1 arrest)

Flow cytometry studies have indicated that this compound can block cell cycle progression in cancer cells. researchgate.netnih.govsemanticscholar.orgresearchgate.netpreprints.orgplos.orgnih.gov While the specific phase of arrest induced by this compound in the tested cell lines (HepG2, Hep3B, CCL233, CCL235) is not explicitly detailed as G0/G1 arrest for this compound alone in the provided snippets, the research collectively suggests that terpenes like this compound modulate the cell cycle. researchgate.netnih.govsemanticscholar.orgresearchgate.netpreprints.orgplos.orgnih.gov For example, a related study on a different extract showed G0/G1 arrest in MCF-7 breast cancer cells. frontiersin.org The modulation of the cell cycle is considered a significant mechanism through which many anticancer drugs exert their effects. nih.govplos.org

Apoptosis Induction Pathways Mediated by this compound (e.g., Mitochondrial-mediated apoptosis, Cytochrome c release)

This compound has been shown to induce apoptosis in cancer cells. researchgate.netnih.govsemanticscholar.orgresearchgate.netpreprints.orgplos.orgnih.govsciprofiles.comresearchgate.net This apoptotic effect appears to be mediated, at least in part, through the mitochondrial pathway. researchgate.netresearchgate.netpreprints.org Studies using flow cytometry have demonstrated that this compound induces mitochondrial-mediated apoptosis, characterized by increased cytochrome c release and disruption of mitochondrial membrane potential. researchgate.netnih.govsemanticscholar.orgresearchgate.netpreprints.orgabcam.com The collapse of mitochondrial membrane potential is a key indicator of severe cellular damage and coincides with the opening of mitochondrial permeability transition pores, leading to the release of cytochrome c into the cytosol, which triggers downstream apoptotic events. abcam.com this compound induced changes in mitochondrial membrane potential in HepG2 and Hep3B cells, with a more pronounced effect observed in Hep3B cells. preprints.org In colorectal cancer cells, this compound also induced mitochondrial membrane potential depolarization. nih.govsemanticscholar.orgplos.org While this compound induced apoptosis in HepG2 and Hep3B cells, this effect was noted at high concentrations (≥ 600 µg/mL) in one study. preprints.org

Modulation of Cellular Signaling Pathways by this compound (e.g., NF-κB, Cyclins, Cyclin-Dependent Kinases, RB activation)

This compound has been found to modulate key cellular signaling pathways involved in cancer progression. It has been shown to inhibit NF-κB transcriptional activity. researchgate.netnih.govsemanticscholar.orgresearchgate.netpreprints.orgplos.orgnih.govsciprofiles.complos.org NF-κB is a transcription factor that promotes cancer cell proliferation, angiogenesis, and metastasis, while also inhibiting apoptosis. plos.org Inhibition of NF-κB DNA binding activity by this compound has been observed in colorectal cancer cells in a dose-dependent manner. nih.govsemanticscholar.orgplos.org

While direct evidence for this compound's effect on cyclins, cyclin-dependent kinases (CDKs), and RB activation is less detailed in the provided snippets compared to a related compound (psiadin), the studies collectively investigate the modulation of these cell cycle regulators by these terpenes. researchgate.netnih.govsemanticscholar.orgresearchgate.netpreprints.orgplos.orgnih.govsciprofiles.comyoutube.comnih.govstring-db.org Cyclins and CDKs are crucial for regulating the cell cycle progression, and their deregulation is common in cancer. youtube.comnih.gov RB protein plays a key role in regulating the G1 phase of the cell cycle by sequestering transcription factors essential for progression. nih.gov Modulation of these pathways contributes to the observed cell cycle arrest and apoptosis induction.

Role of Reactive Oxygen Species (ROS) Generation in this compound's Biological Effects

This compound has been shown to initiate the generation of reactive oxygen species (ROS) in cancer cells. researchgate.netnih.govsemanticscholar.orgresearchgate.netpreprints.orgplos.orgnih.govsciprofiles.complos.org ROS are involved in various pathophysiological processes, including cancer. nih.govsemanticscholar.orgplos.orgplos.org While high levels of ROS can be associated with increased metabolic activity and are considered oncogenic, ROS also play a vital role in cellular proliferation, differentiation, and apoptosis. plos.org The generation of ROS by this compound may contribute to its cytotoxic effects by inducing cellular stress that leads to cell cycle arrest and apoptosis. plos.org Intense fluorescence indicating ROS presence was detected in both HepG2 and Hep3B cell populations treated with this compound. preprints.org In colorectal cancer cells, this compound also increased the percentage of reactive oxygen species in a dose-dependent manner. nih.govsemanticscholar.orgplos.org

Antimicrobial Activities of this compound

This compound and extracts from Plectranthus species have shown antimicrobial properties, including effects against bacteria and fungi. plos.orgontosight.airesearchgate.net

Antibacterial Effects and Proposed Mechanisms of Action

Studies have indicated that extracts containing diterpenoids from Plectranthus species, which can include compounds like this compound, exhibit antibacterial activity. researchgate.netcabidigitallibrary.org For instance, Plectranthus extracts have demonstrated bacteriostatic activity against Streptococcus sobrinus and Streptococcus mutans, with determined minimum inhibitory concentrations (MIC) and minimum bactericidal concentrations (MBC). cabidigitallibrary.org

One proposed mechanism for the antibacterial activity of diterpenoids, such as those found in Plectranthus, is the disruption of bacterial membranes. cabidigitallibrary.org Lipophilic compounds are thought to interfere with the integrity of bacterial cell membranes. cabidigitallibrary.org

Data on the antibacterial activity of Plectranthus extracts containing diterpenoids against specific bacterial strains include:

Bacterial StrainExtract SourceActivity TypeConcentration (µg/mL or mg/mL)FindingCitation
Streptococcus sobrinusPlectranthus extractsBacteriostaticMIC: 0.3 mg/mLInhibitory activity observed. cabidigitallibrary.org
Streptococcus mutansPlectranthus extractsBacteriostaticMIC: 0.3 mg/mLInhibitory activity observed. cabidigitallibrary.org
Streptococcus sobrinusPlectranthus extractsBactericidalMBC: 0.6 mg/mLBactericidal effect observed. cabidigitallibrary.org
Streptococcus mutansPlectranthus extractsBactericidalMBC: 0.8 mg/mLBactericidal effect observed. cabidigitallibrary.org
Klebsiella pneumoniaePlectranthus cylindraceus oilAntimicrobialMIC: 7.8-62.5 µg/mLGood activity observed. researchgate.net
Staphylococcus aureusPlectranthus cylindraceus oilAntimicrobialMIC: 7.8-62.5 µg/mLGood activity observed. researchgate.net
Bacillus subtilisPlectranthus cylindraceus oilAntimicrobialMIC: 7.8-62.5 µg/mLGood activity observed. researchgate.net
Staphylococcus aureusPlectranthus cylindraceus oilAntimicrobialInhibition zone: 38 mmSignificant inhibition zone. researchgate.net
Bacillus subtilisPlectranthus cylindraceus oilAntimicrobialInhibition zone: 42 mmSignificant inhibition zone. researchgate.net

These data tables are intended to be interactive, allowing for sorting and filtering based on the columns.

Antifungal and Antiviral Investigations

Investigations into the biological activities of Plectranthus species and their constituents have also included antifungal and antiviral assessments. Extracts and essential oils from different Psiadia and Plectranthus species have been reported to possess antiviral activity. plos.orgresearchgate.netsemanticscholar.org Specifically, Plectranthus cylindraceus oil has shown antifungal activity against Candida albicans and various phytopathogenic fungi. researchgate.netresearchgate.net The growth of Candida albicans was inhibited with MIC values in the range of 7.8-62.5 µg/mL. researchgate.net Additionally, complete inhibition of certain phytopathogenic fungi growth was observed at concentrations of 250 ppm. researchgate.net

Data on the antifungal activity of Plectranthus extracts and oils include:

Fungal StrainExtract/Oil SourceActivity TypeConcentration (µg/mL or ppm)FindingCitation
Candida albicansPlectranthus cylindraceus oilAntimicrobialMIC: 7.8-62.5 µg/mLGood activity observed. researchgate.net
Candida albicansPlectranthus cylindraceus oilAntimicrobialInhibition zone: 43 mmSignificant inhibition zone. researchgate.net
Various phytopathogenic fungiPlectranthus cylindraceus oilAntifungal250 ppmComplete growth inhibition. researchgate.net
Aspergillus fumigatusPlectranthus esculentus extractAntifungalStatistically significantGood activity observed. researchgate.net
Candida albicansPlectranthus esculentus extractAntifungalStatistically significantGood activity observed. researchgate.net

These data tables are intended to be interactive, allowing for sorting and filtering based on the columns.

Antioxidant Mechanisms of this compound

This compound and related compounds, such as desacetylthis compound, have been reported to possess antioxidant activity. ontosight.ai This activity is often associated with the ability to protect cells from damage caused by reactive oxygen species. ontosight.ai While specific detailed mechanisms for this compound's antioxidant action are not extensively detailed in the provided snippets, the presence of antioxidant compounds is a known characteristic of Plectranthus species. cabidigitallibrary.org For example, Plectranthus cylindraceus oil showed notable antioxidant activity with an IC50 of 34.5 μg/mL in a DPPH assay. researchgate.net Methanolic extracts from Plectranthus species have also shown potent antioxidant effects. researchgate.net

Data on the antioxidant activity include:

Sample SourceAssay MethodFindingCitation
Plectranthus cylindraceus oilDPPH assayIC50 34.5 μg/mL researchgate.net
Methanolic extracts of Plectranthus speciesNot specifiedPotent antioxidant effects at 100 ng/mL (60.8-89.0%) researchgate.net

This data table is intended to be interactive, allowing for sorting and filtering based on the columns.

Anti-Inflammatory Research on this compound

Research on Plectranthus species and their constituents has indicated anti-inflammatory properties. ontosight.airesearchgate.netcabidigitallibrary.orgsemanticscholar.org Desacetylthis compound, a derivative of this compound, has been shown to inhibit the production of pro-inflammatory cytokines, which are molecules that promote inflammation. ontosight.ai While direct studies focusing solely on this compound's anti-inflammatory mechanisms are not explicitly detailed, the anti-inflammatory activity observed in Plectranthus extracts researchgate.net suggests that compounds like this compound may contribute to this effect, potentially through pathways involving the modulation of inflammatory mediators. Some diterpenoids from Plectranthus scutellarioides have shown inhibitory effects against NF-κB, a key regulator of inflammatory responses. researchgate.net this compound has also been shown to inhibit NF-κB transcriptional activity in cancer cells. researchgate.netsemanticscholar.org

Other Documented Biological Activities of this compound

Beyond antimicrobial, antioxidant, and anti-inflammatory activities, other biological effects of this compound and related Plectranthus diterpenes have been investigated. This compound, along with psiadin, exhibited time- and dose-dependent cytotoxicity against hepatic carcinoma cells, blocking cell cycle progression and inducing mitochondrial-mediated apoptosis. preprints.orgresearchgate.netresearchgate.net They also initiated the generation of reactive oxygen species and inhibited NF-κB in these cancer cells. preprints.orgresearchgate.net this compound and psiadin also showed growth inhibition on colorectal carcinoma cells. plos.orgsemanticscholar.orgfrontiersin.orgfrontiersin.org

Antifeedant properties have been documented for diterpenes isolated from Plectranthus barbatus. researchgate.netoup.comnih.govresearchgate.netcarekeralam.comthieme-connect.comresearchgate.net Plectrin, a diterpenoid from Plectranthus barbatus, exhibits antifeedant activity against the aphid Schizaphis graminum. oup.comcarekeralam.com While this compound itself is a sesquiterpene, the context of related diterpenes from the same genus having antifeedant properties suggests a potential area for further investigation regarding this compound's effects on insects.

Other reported activities of Plectranthus constituents (which may or may not directly involve this compound) include antiplasmodial and antitrypanosomal activities of abietane (B96969) diterpenoids. nih.govnih.govscielo.org.za Some diterpenes from Plectranthus have shown activity against Plasmodium falciparum and Trypanosoma brucei. nih.govnih.gov

Structure Activity Relationship Sar Studies of Plectranthone

Correlation Between Plectranthone Structural Features and Biological Potency

This compound (CID 10735607) possesses a characteristic tricyclic abietane (B96969) skeleton. Studies comparing this compound with other terpenes, such as psiadin and saudinolide, have shown that this compound exhibits marked growth inhibition against colorectal cancer cell lines (CCL233 and CCL235) in a time- and dose-dependent manner. Notably, this activity was observed with minimal cytotoxicity towards normal human breast cells (HB2), suggesting a degree of selective toxicity towards cancer cells. This compound inhibited the growth of colorectal cancer cells (15 – 100%, IC50= 20 µg/ml) and melanoma cells (39 – 100%, IC50= 12 µg/ml) with 8 – 25% growth inhibition of normal fibroblasts.

Comparisons with related abietane diterpenes provide insights into the structural features that may contribute to activity. For instance, desacetylthis compound, a derivative of this compound, has also been reported to exhibit biological activities, including anti-inflammatory, antimicrobial, and antioxidant effects. This suggests that the core abietane structure is important for activity, and modifications, such as the presence or absence of the acetyl group in desacetylthis compound, may modulate the specific biological effects or potency.

Within the broader class of abietane diterpenes found in Plectranthus species, SAR studies on compounds like royleanones have indicated the importance of specific functional groups and their positions. For example, the presence of a 12-hydroxy-p-benzoquinone moiety along with oxidation at C6 or C7 appears to be essential for antibacterial activity against certain strains like MRSA and VRE. Furthermore, specific substitutions, such as a 7α-hydroxyl group or simultaneous 6β-hydroxyl and 7α-acetoxyl substitutions, have been shown to result in higher activity compared to other hydroxylation patterns in royleanone (B1680014) derivatives. While these findings are specific to royleanones, they highlight the sensitivity of biological activity to the oxidation pattern and substitution on the abietane scaffold, which is relevant to understanding this compound's SAR.

Identification of Key Pharmacophores for this compound Bioactivity

Based on the observed biological activities and comparisons with related compounds, key pharmacophoric features of this compound can be inferred. The abietane core structure is fundamental to its activity as a diterpene. The presence and position of oxygen-containing functional groups, such as hydroxyl, ketone, and ester groups, are likely crucial for interacting with biological targets. The selective cytotoxicity of this compound towards cancer cells, as well as the distinct activities of its derivative desacetylthis compound, suggest that specific arrangements of these functional groups on the abietane skeleton contribute to the observed biological profiles. While explicit pharmacophore models for this compound are not detailed in the provided information, the differential activities seen with subtle structural variations in related abietanes imply that the precise oxidation pattern and substitution sites are key determinants of biological potency and selectivity.

Computational Approaches in this compound SAR (e.g., Molecular Docking, DFT models)

Computational methods are valuable tools in SAR studies, providing insights into the potential interactions between a compound and its biological targets. Molecular docking, for instance, has been employed in studies involving plant-derived compounds from Plectranthus species to evaluate their binding affinity and interaction profiles with proteins. For example, molecular docking was used to assess the binding of royleanones, another class of abietane diterpenes from Plectranthus, to protein kinase C (PKC) isoforms, revealing that subtle changes in substitution patterns influenced predicted interactions. While specific molecular docking studies focused solely on this compound and its direct targets are not extensively detailed in the provided snippets, the application of this technique to related Plectranthus diterpenes underscores its relevance and potential utility in elucidating this compound's mechanism of action and informing SAR.

Density Functional Theory (DFT) calculations are also utilized in the study of natural products to understand their electronic structure, reactivity, and properties. Although specific DFT studies focused on this compound's SAR were not prominently found in the search results, DFT is a recognized computational approach in the field of natural product research and could be applied to further investigate the relationship between this compound's structure and its biological activity. These computational approaches complement experimental SAR studies by providing molecular-level insights into binding modes and the impact of structural modifications.

Analytical Methodologies for Plectranthone Quantification and Detection

Chromatographic Techniques for Plectranthone Analysis (e.g., HPLC-DAD, GC-MS)

Chromatographic techniques play a significant role in separating this compound from complex mixtures found in plant extracts, allowing for its subsequent detection and analysis.

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is a widely used method for the analysis of compounds in Plectranthus extracts. cabidigitallibrary.orgresearchgate.net HPLC-DAD allows for the separation of various compounds based on their interaction with the stationary phase and mobile phase, while the DAD provides UV-Vis spectral data for identification and quantification based on absorbance at different wavelengths. cabidigitallibrary.orgresearchgate.net For instance, HPLC analysis of Plectranthus extracts has been carried out using a C18 column and a gradient elution system with mobile phases consisting of acidified water and organic solvents like acetonitrile (B52724) and methanol (B129727), with detection performed between 200 and 600 nm. cabidigitallibrary.org

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique utilized in the analysis of Plectranthus species and the identification of their constituents, including terpenes. researchgate.netfrontiersin.orgcurrentsci.com GC-MS separates volatile and semi-volatile compounds based on their boiling points and interaction with the stationary phase in a capillary column, followed by detection and identification using a mass spectrometer. frontiersin.orgcurrentsci.com High-resolution EIMS (Electron Ionization Mass Spectrometry) obtained using a double-focusing magnetic sector mass spectrometer coupled with GC-MS has been used for the analysis of this compound. nih.govsemanticscholar.org GC-MS analysis can reveal the unique composition of essential oils from Plectranthus species. researchgate.netcurrentsci.com

HPLC coupled with mass spectrometric detection (HPLC-MS or HPLC-DAD-MS) is also employed for the analysis of compounds in plant extracts, combining the separation power of HPLC with the identification capabilities of mass spectrometry. researchgate.netresearchgate.net This hyphenated technique provides both retention time and mass spectral data, aiding in the identification of compounds like this compound. researchgate.netresearchgate.net

Mass Spectrometry-Based Profiling of this compound in Complex Mixtures

Mass spectrometry is a key tool for profiling this compound within the complex chemical matrices of biological samples and plant extracts.

High-resolution EIMS has been used to determine the molecular formula of this compound based on the presence of specific ion peaks. nih.gov For example, an ion peak at m/z 277.2827 [M—CH3COOH+1]+ was used in the determination of the molecular formula C19H28O5 for this compound. nih.gov

Mass spectrometry is often coupled with chromatographic techniques, such as GC-MS and HPLC-MS, for comprehensive profiling of complex mixtures. researchgate.netcabidigitallibrary.orgresearchgate.netfrontiersin.orgcurrentsci.com This allows for the identification and relative quantification of numerous compounds, including this compound, within a single analysis. The fragmentation patterns observed in mass spectra provide valuable structural information for the identification of this compound and its derivatives. cabidigitallibrary.org

Studies have utilized mass spectrometry to identify compounds in extracts of Plectranthus species, with fragmentation patterns being compared to literature data for identification. cabidigitallibrary.org For instance, compounds with specific retention times in HPLC analysis showed fragmentation patterns similar to reported diterpenoids and quinone methides from the Plectranthus genus. cabidigitallibrary.org

Ethnobotanical and Ecological Significance of Plectranthone Producing Plants

Traditional Uses as a Basis for Modern Phytochemical and Pharmacological Investigations

Plectranthus species have a long history of traditional use in various parts of the world, including Africa, Asia, and South America. These traditional applications have served as a valuable basis for modern scientific investigations into the phytochemical composition and pharmacological potential of these plants and their constituents, including compounds like plectranthone.

Traditional uses of Plectranthus species are diverse and often target ailments related to the digestive system, respiratory tract, skin, and infections. For instance, Plectranthus barbatus (often referred to by its synonym Coleus forskohlii) has been traditionally used in Hindu and Ayurvedic medicine, as well as in the folk medicine of Brazil, tropical Africa, and China, for conditions such as intestinal disturbances, liver issues, respiratory disorders, heart diseases, and nervous system disorders. researchgate.netthieme-connect.comthieme-connect.com Plectranthus amboinicus is another frequently cited species, renowned for its traditional uses in treating infectious diseases, and for dermatological applications. mdpi.combohrium.com In South Africa, Plectranthus madagascariensis is traditionally used for dermatological and respiratory ailments. up.ac.za

The observed therapeutic properties in traditional medicine are often attributed to the rich phytochemical content of these plants, which includes diterpenoids, essential oils, and phenolic compounds. thieme-connect.commdpi.comscirp.orgmdpi.com Modern phytochemical studies aim to identify and isolate the specific compounds responsible for these traditional effects. This compound, a sesquiterpene, has been identified in species like Plectranthus cylindraceus, which is documented as a folkloric medicine in regions of Arabia. preprints.orgnih.govsemanticscholar.org Research into the biological activities of isolated compounds like this compound seeks to validate and understand the scientific basis behind the traditional uses of the plants containing them. Studies have investigated the potential of this compound for various activities, including cytotoxic effects against cancer cell lines. preprints.orgplos.orgresearchgate.netresearchgate.net

Ecological Role of this compound in Plant-Environment Interactions (e.g., Plant defense)

Secondary metabolites in plants, such as this compound, play crucial roles in mediating interactions with their environment. These compounds can act as defense mechanisms against herbivores, pathogens, and competing plants. While specific research detailing the ecological role of this compound is less extensively documented compared to its potential pharmacological activities, the presence of similar terpenes in Plectranthus and other plant genera provides insight into potential ecological functions.

Terpenes, in general, are known to be involved in plant defense. For example, some diterpenoids found in Plectranthus species have shown antimicrobial activity, which could contribute to the plant's defense against bacterial and fungal pathogens. researchgate.netcabidigitallibrary.org The resistance of Plectranthus barbatus to insect attack and the isolation of an aphid antifeedant diterpene from it suggest a role for these compounds in deterring herbivores. researchgate.netpsu.edu Phenolic compounds, also present in Plectranthus, are commonly related to plant defense against UV radiation and aggression by pathogens. up.pt

Given that this compound is a terpene, it is plausible that it also contributes to the defensive strategies of the Plectranthus species in which it is found. Further ecological studies specifically focusing on this compound are needed to fully elucidate its role in plant-environment interactions, such as its potential as an antifeedant, antimicrobial agent, or allelopathic compound.

Chemotaxonomic Relevance of this compound within the Plectranthus Genus

Chemotaxonomy involves the classification of organisms based on their chemical constituents. The presence and distribution of specific secondary metabolites, like this compound and other terpenes, can provide valuable markers for understanding taxonomic relationships within a genus like Plectranthus.

The Plectranthus genus is known for its significant production of diterpenoids, particularly abietane (B96969) diterpenoids, which exhibit considerable structural diversity. thieme-connect.commdpi.compsu.edunih.gov These diterpenoids, along with essential oils and phenolics, are considered the main phytochemical constituents of the genus. mdpi.compsu.edu The presence of specific types of diterpenoids, such as royleanone-type compounds and this compound derivatives, has been noted in phytochemical analyses of different Plectranthus species. researchgate.netcabidigitallibrary.org

While the broad distribution of certain compound classes like abietane diterpenoids is characteristic of the genus, the occurrence of specific compounds like this compound in particular species can serve as a chemotaxonomic indicator. This compound has been reported in Plectranthus montanus and Plectranthus cylindraceus. preprints.orgnih.govsemanticscholar.orgnih.gov The identification and analysis of the profiles of these secondary metabolites across different Plectranthus species can aid in clarifying taxonomic relationships and provide support for botanical classifications, especially in a genus that has experienced nomenclatural complexities. researchgate.net

Future Directions and Research Gaps in Plectranthone Studies

Exploration of Novel Biological Activities of Plectranthone

While this compound has shown marked growth inhibition on colorectal and hepatocellular cancer cell lines with minimal toxicity against normal cells, the full spectrum of its biological activities is likely yet to be discovered plos.orgpreprints.orgthieme-connect.com. Plectranthus species are known to contain various bioactive diterpenoids with reported antibacterial, antitumoral, antifungal, insecticidal, and antiplasmodial activities nih.gov. This suggests that this compound, as a constituent of this genus, may possess a wider range of biological effects.

Future research should systematically screen this compound against a broader array of biological targets. This includes evaluating its potential against other cancer types, given that terpenes have shown antiproliferative effects against various cancers plos.org. Furthermore, exploring activities such as antimicrobial effects against a wider range of pathogens, anti-inflammatory properties, antioxidant capacity, and potential effects on the central nervous system could reveal novel therapeutic applications nih.govresearchgate.netresearchgate.net. Studies on other Plectranthus-derived compounds, such as abietane (B96969) diterpenoids, have demonstrated antioxidant activity, suggesting this could be a relevant area for this compound as well nih.gov.

Investigating the activity of this compound against different cancer cell lines and its retention of activity in in vivo tumor models will be important in future studies preprints.org. While initial studies have compared this compound's effects to standard antineoplastic drugs, further detailed comparisons and potential synergistic effects with existing therapies warrant investigation plos.orgthieme-connect.complos.org.

Advanced Synthetic Methodologies for this compound Analogs

The isolation of this compound from natural sources like Plectranthus cylindraceus has been achieved plos.org. However, to fully explore its therapeutic potential and structure-activity relationships, the development of advanced synthetic methodologies for this compound and its analogs is crucial. The structural complexity of this compound, a sesquiterpene, presents challenges and opportunities for synthetic chemists.

Research is needed to develop efficient and scalable total synthesis routes for this compound. Furthermore, the synthesis of a diverse library of this compound analogs, with modifications at different positions of the molecule, would allow for systematic investigation of how structural changes impact biological activity and pharmacokinetic properties. This could lead to the identification of more potent, selective, or stable derivatives.

Enzymatic biotransformation studies on other terpenes have successfully yielded novel compounds with potentially enhanced biological activities, suggesting that similar approaches could be valuable for this compound tandfonline.com. Exploring microbial or enzymatic transformations of this compound could offer alternative routes to novel analogs with altered properties.

Systems Biology and Omics Approaches to Elucidate this compound Mechanisms

Understanding the precise molecular mechanisms by which this compound exerts its biological effects is essential for its development as a potential therapeutic agent. While some studies have begun to explore its impact on cellular processes like cell cycle progression and apoptosis in cancer cells, a comprehensive understanding at the systems level is lacking plos.orgsemanticscholar.orgresearchgate.net.

Applying systems biology and omics approaches, such as transcriptomics, proteomics, and metabolomics, can provide a holistic view of the cellular responses to this compound treatment nih.gov. Transcriptomic studies could identify the genes whose expression is altered by this compound, revealing affected pathways. Proteomic analysis could pinpoint the proteins and protein networks influenced by the compound researchgate.net. Metabolomics could shed light on metabolic changes induced by this compound.

Integrated omics approaches, combining data from multiple platforms, can help construct regulatory networks and identify key molecular targets and pathways involved in this compound's activity nih.gov. This could lead to the identification of biomarkers for sensitivity or resistance and provide insights into potential off-target effects. For instance, studies have shown this compound can inhibit NF-κB transcriptional activity and induce mitochondrial membrane potential depolarization, indicating potential areas for deeper omics investigation plos.orgsemanticscholar.orgresearchgate.net.

Biotechnological Production and Sustainable Sourcing of this compound

The reliance on isolating this compound directly from Plectranthus cylindraceus may face limitations in terms of scalability, yield, and environmental impact. Developing sustainable methods for producing this compound is crucial for its potential commercialization and widespread availability.

Biotechnological approaches, such as metabolic engineering of microorganisms or plant cell cultures, offer promising avenues for sustainable production. Identifying the biosynthetic pathway of this compound in Plectranthus cylindraceus is a necessary first step. Once the genes and enzymes involved are known, they can potentially be transferred to a suitable host organism, such as yeast or bacteria, for fermentation-based production.

Alternatively, optimizing plant cell culture techniques could enhance this compound yield under controlled conditions, reducing the need for large-scale plant cultivation and minimizing environmental impact. Research into endophytic fungi associated with Plectranthus species could also be valuable, as endophytes can sometimes produce the same bioactive compounds as their host plants, offering an alternative source researchgate.netga-online.org.

Addressing the sustainable sourcing of Plectranthus cylindraceus itself, if isolation remains a part of the supply chain, involves exploring best practices for cultivation, harvesting, and conservation to ensure the long-term availability of the plant material docksci.com.

Q & A

Q. How can machine learning optimize this compound’s derivatization for enhanced efficacy?

  • Approach :
  • Data Input : Curate structural/activity data from existing analogs.
  • Model Training : Use QSAR models (e.g., Random Forest) to predict modifications improving binding affinity to cyclin kinases .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.